molecular formula C8H20ClN B13591278 Methyl(5-methylhexyl)amine hydrochloride

Methyl(5-methylhexyl)amine hydrochloride

Cat. No.: B13591278
M. Wt: 165.70 g/mol
InChI Key: YKGMJXBKLFAWAQ-UHFFFAOYSA-N
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Description

Historical Context of Aliphatic Amine Derivatives in Pharmaceutical Development

The development of aliphatic amines as pharmacologically active agents dates to the early 20th century, when researchers recognized their capacity to mimic endogenous neurotransmitters. Early work on epinephrine derivatives demonstrated that alkyl chain branching and amine positioning profoundly influenced receptor binding affinity and metabolic stability. Methyl(5-methylhexyl)amine hydrochloride represents a modern iteration of this lineage, synthesized through methods that prioritize regioselectivity and stereochemical control.

Radical-mediated synthesis techniques, pioneered in the 21st century, revolutionized access to structurally diverse amines. The carbonyl alkylative amination reaction, for instance, enabled coupling of aldehydes with secondary amines using visible light catalysis. This method’s efficiency (85–90% yield) and functional group tolerance made it particularly suitable for generating branched analogs like this compound. Subsequent advances in dual catalysis systems further enhanced synthetic precision, allowing direct allylic C─H amination of alkenes with free amines to achieve branched configurations.

A comparative analysis of historical and contemporary synthesis methods reveals critical advancements:

Synthesis Era Method Yield (%) Key Innovation
Early 20th Hofmann Rearrangement 50–55 Carbonyl-to-amine conversion
Mid 20th Gabriel Synthesis 65–70 Phthalimide protection strategy
Early 21st Radical Carbonyl Amination 85–90 Photoredox catalysis
Contemporary Dual Catalyzed Allylic C─H Amination 78–82 Regioselective branch formation

These developments underscore the compound’s role in advancing synthetic organic chemistry, particularly in addressing challenges related to steric hindrance in branched architectures.

Positional Isomerism and Structural Nuances in Branched-Chain Amine Therapeutics

This compound (C₈H₁₉N·HCl) exhibits structural isomerism that profoundly impacts its physicochemical and pharmacological properties. The 5-methylhexyl chain creates three distinct positional isomers depending on branching location, each demonstrating unique receptor interaction profiles:

Isomer Name Branch Position Molecular Formula Boiling Point (°C) LogP
2-Methylhexylamine Carbon 2 C₇H₁₇N 154–156 2.47
3-Methylhexylamine Carbon 3 C₇H₁₇N 148–150 2.51
5-Methylhexylamine Carbon 5 C₇H₁₇N 162–164 2.43

The hydrochloride salt form enhances aqueous solubility (128 mg/mL at 25°C) compared to the free base (23 mg/mL), a critical factor in drug formulation. Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for the methyl groups: the 5-methyl substituent appears as a doublet of triplets (δ 0.88–0.92 ppm), while the N-methyl group resonates as a singlet (δ 2.25 ppm).

X-ray crystallography studies demonstrate that the extended alkyl chain adopts a gauche conformation, minimizing steric clashes between the methyl branches and amine group. This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets, as evidenced by molecular docking simulations with monoamine transporters. The compound’s collision cross-section (132.8 Ų for [M+H]+) further confirms its compact tertiary structure, which enhances blood-brain barrier permeability relative to linear analogs.

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

N,5-dimethylhexan-1-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-8(2)6-4-5-7-9-3;/h8-9H,4-7H2,1-3H3;1H

InChI Key

YKGMJXBKLFAWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCNC.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Routes

The primary synthetic routes to this compound involve:

Method 1: Reductive Amination of 5-methyl-2-hexanone Oxime

This method typically involves the synthesis of 5-methyl-2-hexanone oxime from 5-methyl-2-hexanone, followed by catalytic hydrogenation to yield 2-amino-5-methylhexane, which is then converted to its hydrochloride salt.

Step Reagents/Conditions Product Yield Notes
Oxime formation 5-methyl-2-hexanone + hydroxylamine hydrochloride, aqueous medium, room temp 5-methyl-2-hexanone oxime ~85% Standard oxime synthesis
Catalytic hydrogenation Pd/C catalyst, H2 gas, 50-60°C, solvent (ethanol or methanol) 2-amino-5-methylhexane 63-75% Reduction of oxime to amine
Salt formation HCl gas or aqueous HCl, room temp This compound Quantitative Salt precipitation and isolation

This approach is well-documented for producing the amine with high purity and moderate to good yields. The catalytic hydrogenation step requires careful monitoring (e.g., TLC or GC) to avoid over-reduction or side reactions.

Method 2: Amination of 6-Bromo-1-Hexene with Methylamine

An alternative synthesis involves nucleophilic substitution of 6-bromo-1-hexene with methylamine in a solvent medium, followed by isolation of the amine and conversion to its hydrochloride salt.

Step Reagents/Conditions Product Yield Notes
Nucleophilic substitution Methylamine solution (methanol, ethanol, water, or THF), 2-15 equivalents methylamine, 6-bromo-1-hexene, 40-50°C, 2-3 hours N-methyl-5-hexen-1-amine 60-64% Use of stabilizers like p-methoxyphenol improves yield and safety
Workup Cooling to 20°C, addition of sodium hydroxide, removal of excess methylamine under reduced pressure Crude amine - Avoids explosive hydrogen generation
Salt formation Treatment with HCl, distillation under reduced pressure This compound High purity (~95%) Environmentally friendly process

This method is advantageous due to its green chemistry profile, avoiding organic solvent extraction and explosive hazards. Stabilizers such as p-methoxyphenol are used to prevent polymerization or side reactions during the process.

Additional Synthetic Considerations

  • Oxidation reactions of the amine can yield hydroxylamine or nitro derivatives under controlled conditions, useful for further functionalization.
  • Acylation reactions with acyl chlorides produce amide derivatives, important in peptide coupling or pharmaceutical intermediate synthesis.
  • Reductive amination with ketones and hydrogenation catalysts (e.g., Pd-C) can be adapted for related amines, suggesting potential for method optimization.

Data Tables Summarizing Preparation Methods

Preparation Route Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Reductive amination 5-methyl-2-hexanone oxime Pd/C, H2 50-60°C, ethanol 63-75 >95 Requires hydrogenation setup
Nucleophilic substitution 6-bromo-1-hexene Methylamine (2-15 eq), stabilizer (p-methoxyphenol), NaOH 40-50°C, 2-3 h 60-64 ~95 Green, safe process, no explosive H2
Acylation (derivative synthesis) 2-amino-5-methylhexane Acetyl chloride, pyridine 0°C to RT 92 (amide) >95 For amide derivatives

Research Results and Analytical Data

  • Spectroscopic characterization (NMR, IR, MS) confirms the structure of this compound, with typical amine proton signals and hydrochloride salt formation peaks.
  • Purity assessment by chromatographic methods (HPLC, GC) routinely shows >95% purity after distillation and salt formation.
  • Crystallographic studies have been used to confirm polymorphic forms and stereochemistry, important for pharmaceutical applications.
  • Thermal analysis (DSC) is recommended to detect impurities affecting melting point variability.

Summary and Recommendations

The preparation of this compound is well-established through two main synthetic routes:

  • Catalytic hydrogenation of 5-methyl-2-hexanone oxime.
  • Nucleophilic substitution of 6-bromo-1-hexene with methylamine under mild heating and stabilizer presence.

Both methods yield the target compound with high purity and acceptable yields. The second method offers a safer, greener alternative with fewer hazardous byproducts. Analytical techniques including NMR, chromatography, and crystallography ensure product identity and quality.

For researchers aiming to optimize synthesis, focusing on reaction stoichiometry, catalyst choice, and purification methods will minimize side reactions and improve yield. Employing stabilizers and controlled distillation under reduced pressure enhances safety and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(5-methylhexyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Methyl(5-methylhexyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(5-methylhexyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Molecular Weight: Simpler amines like Methylamine Hydrochloride (MW 67.52) are used as generic reagents, while bulkier analogs (e.g., [(5-Cyclopropyl...)methyl]amine hydrochloride) serve specialized roles in drug synthesis .

Functional Groups and Reactivity :

  • Compounds with heterocyclic moieties (e.g., oxadiazole in [(5-Cyclopropyl...)methyl]amine hydrochloride) exhibit versatility in forming bonds with alcohols, amines, and ketones, enabling diverse synthetic pathways .
  • Halogenated derivatives (e.g., 1332528-84-3) may enhance binding affinity in drug candidates due to halogen interactions .

Pharmaceutical Intermediates: Complex hydrochlorides like 1052545-07-9 (benzofuran derivative) are pivotal in synthesizing bioactive molecules .

Q & A

Q. How can researchers optimize the synthesis of Methyl(5-methylhexyl)amine hydrochloride for high yield and purity?

Methodological Answer: Synthesis typically involves alkylation or reductive amination using precursors like 5-methylhexanol and methylamine. Key parameters include:

  • Solvent selection : Polar solvents (ethanol, methanol) improve solubility and reaction kinetics .
  • Temperature control : Reflux conditions (~80°C) enhance reaction rates while minimizing side products .
  • Catalysts : Use of sodium cyanoborohydride for reductive amination improves selectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm amine protonation and alkyl chain integrity .
  • FTIR : Peaks at ~1600 cm1^{-1} (C-N stretch) and ~2500 cm1^{-1} (N-H+^+ stretch) verify hydrochloride salt formation .
  • X-ray crystallography : Resolves 3D molecular geometry, including bond angles and packing .
  • Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+^+) for molecular weight validation .

Q. How does the hydrochloride form influence solubility and stability compared to the free base?

Methodological Answer:

  • Solubility : Hydrochloride salts exhibit higher aqueous solubility due to ionic interactions, critical for biological assays .
  • Stability : Stability under varying pH (tested via HPLC) shows degradation at pH > 8, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What is the mechanism of this compound in CO2_22​ capture applications?

Methodological Answer: The amine group reacts with CO2_2 via carbamate formation (chemisorption). Key findings from analogous studies:

  • Adsorption capacity : Amine-impregnated mesoporous carbon achieved 2.63 mmol CO2_2/g, 64% higher than non-amine materials .
  • Surface analysis : BET surface area decreases post-amine impregnation (e.g., from 356.6 to 203.1 m2^2/g), confirming pore filling .
Parameter Value Reference
CO2_2 capacity2.63 mmol/g
BET surface area (post)203.1 m2^2/g
N content increase23 wt.% (vs. non-amine MC)

Q. How do structural modifications (e.g., alkyl chain length) affect biological activity?

Methodological Answer:

  • Receptor binding : Longer alkyl chains (e.g., 5-methylhexyl) enhance lipophilicity, improving blood-brain barrier penetration in neurological studies .
  • Structure-activity relationships (SAR) : Methyl substitution at the 5-position reduces steric hindrance, increasing 5-HT2A_{2A} receptor affinity (EC50_{50} = 0.15 µM vs. 1.00 µM for 2-methoxy derivatives) .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) identify rapid N-demethylation as a key inactivation pathway .
  • Solubility limitations : Use of PEG-based formulations improves bioavailability in pharmacokinetic studies (AUC increased by 40% in murine models) .

Q. How can enantiomeric purity be achieved, and what are its pharmacological implications?

Methodological Answer:

  • Chiral separation : HPLC with Chiralpak® AD-H columns (hexane/isopropanol mobile phase) resolves enantiomers .
  • Pharmacology : (R)-enantiomers show 10-fold higher dopamine receptor binding affinity than (S)-forms in radioligand assays .

Q. What synergistic effects are observed when combined with other amine derivatives in drug formulations?

Methodological Answer:

  • Synergy in antidepressants : Co-administration with SSRIs (e.g., fluoxetine) amplifies serotonin reuptake inhibition (IC50_{50} reduced by 30% in vitro) .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) confirms cooperative binding with β-adrenergic receptors .

Q. How do computational models predict interaction dynamics with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulations reveal hydrogen bonding with Asp155 in the 5-HT2A_{2A} receptor active site (binding energy = -9.2 kcal/mol) .
  • MD simulations : 100-ns simulations show stable binding conformations in lipid bilayers, correlating with in vivo half-life data .

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